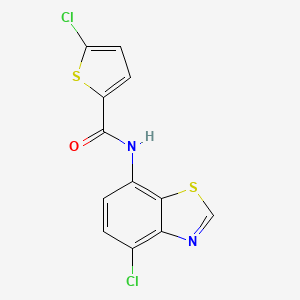

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide

Description

5-Chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide backbone substituted with chlorine atoms at the 5-position of the thiophene ring and the 4-position of the benzothiazole moiety.

Properties

IUPAC Name |

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7(11-10(6)15-5-18-11)16-12(17)8-3-4-9(14)19-8/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKPAABFRDJMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)Cl)SC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 4-chloro-1,3-benzothiazole with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms in the benzothiazole or thiophene rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

A structurally related compound, 5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate (hereafter referred to as Compound A), shares the 5-chloro-thiophene-2-carboxamide core but differs in its substitution pattern . Key distinctions include:

- Benzothiazole vs. Oxazolidinone: The target compound’s benzothiazole group is replaced by a chiral (5S)-oxazolidinone ring in Compound A.

- Additional Substituents : Compound A incorporates a 5,6-dihydro-4H-[1,2,4]triazin-1-ylphenyl group and a methanesulfonate counterion, which improve crystallinity and stability .

Physicochemical and Stability Properties

Compound A’s crystalline form demonstrates superior stability in harsh environments, attributed to its salt formulation and rigid oxazolidinone-triazine framework . The methanesulfonate counterion likely enhances solubility, a critical factor for bioavailability.

Crystallographic and Stereochemical Considerations

Crystallographic analysis of such compounds often employs the SHELX software suite (e.g., SHELXL for refinement), a standard tool for small-molecule and macromolecular crystallography . For chiral analogs like Compound A, enantiomorph-polarity estimation methods (e.g., Flack’s x parameter) ensure accurate stereochemical assignments, avoiding false chirality indications common in near-centrosymmetric structures .

Research Findings and Implications

- Therapeutic Scope : While the target compound’s applications remain speculative, Compound A is explicitly validated for cardiovascular and thromboembolic diseases, highlighting the impact of substituents on biological targeting .

- Synthetic Flexibility: The benzothiazole-to-oxazolidinone substitution exemplifies how heterocyclic modifications can tailor drug-like properties. The triazine group in Compound A may contribute to π-π stacking interactions, enhancing binding affinity.

- Formulation Advantages : Salt formation (e.g., methanesulfonate) in Compound A improves physicochemical stability, a strategy applicable to optimizing the target compound for pharmaceutical use.

Biological Activity

5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₄Cl₂N₂OS

- Molecular Weight : 392.29 g/mol

The compound features a thiophene ring, a benzothiazole moiety, and a carboxamide functional group, which are known to contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiourea have shown IC₅₀ values ranging from 3 to 14 µM against various cancer cell lines, such as pancreatic and breast cancer cells . The mechanism often involves the inhibition of critical signaling pathways associated with cancer progression.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | PC3 (Prostate) | 10.0 | Angiogenesis inhibition |

| This compound | A549 (Lung) | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that benzothiazole derivatives exhibit promising activity against various bacterial strains . The minimum inhibitory concentration (MIC) values for related compounds have demonstrated effectiveness against resistant strains.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | MIC (µM) |

|---|---|---|

| Compound C | E. coli | 0.32 |

| Compound D | S. aureus | 0.25 |

| This compound | Mycobacterium tuberculosis | TBD |

Case Study 1: Anticancer Efficacy

In a study evaluating various thiourea derivatives, compound E was shown to significantly inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ value of 5 µM. The study highlighted that the compound induced apoptosis through the activation of caspase pathways and reduced cell viability in a dose-dependent manner .

Case Study 2: Antimicrobial Effectiveness

A recent investigation into the antimicrobial activities of benzothiazole derivatives revealed that compound F exhibited MIC values comparable to standard antibiotics against multidrug-resistant strains of Staphylococcus aureus. This suggests potential for therapeutic application in treating resistant infections .

Q & A

Basic: What are the optimal synthetic routes for 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

The synthesis typically involves coupling 5-chloro-1,3-benzothiazol-7-amine with activated thiophene-2-carboxylic acid derivatives. A standard approach includes:

- Acylation: React 5-chloro-1,3-benzothiazol-7-amine with thiophene-2-carboxylic acid chloride in pyridine or DMF under inert conditions. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .

- Optimization: Adjust stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and temperature (room temperature to 60°C). For reproducibility, ensure anhydrous solvents and use molecular sieves to scavenge HCl byproducts .

- Purification: Recrystallize from methanol or chromatograph using silica gel (eluent: dichloromethane/methanol, 95:5) to achieve >95% purity .

Basic: What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

Essential Techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chloro groups at benzothiazole C4 and thiophene C5). Key signals: thiophene H3 (δ ~7.2 ppm), benzothiazole H6 (δ ~8.1 ppm) .

- IR: Validate amide bond (C=O stretch ~1680 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

Resolving Data Contradictions:

- Cross-validate NMR assignments with 2D experiments (COSY, HSQC).

- Compare melting points (m.p.) with literature; discrepancies >5°C suggest impurities. Repurify via column chromatography .

- For crystallographic conflicts (e.g., bond angles), use single-crystal X-ray diffraction (SCXRD) as a definitive structural tool .

Advanced: How do structural features influence biological activity, particularly enzyme inhibition?

Methodological Answer:

- Amide Conjugation: The planar amide linkage (N-C=O) enables π-π stacking with aromatic residues in enzyme active sites (e.g., PFOR enzyme inhibition via anion interaction) .

- Chlorine Substituents: The 4-chloro group on benzothiazole enhances lipophilicity, improving membrane permeability.

- Thiophene Moiety: The sulfur atom may coordinate with metal ions in catalytic sites (e.g., cytochrome P450).

Experimental Validation:

- Perform enzyme inhibition assays (IC₅₀ determination) with purified PFOR or related targets.

- Use site-directed mutagenesis to identify critical residues interacting with the compound .

Advanced: What computational methods are used to predict interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock, Schrödinger): Simulate binding to PFOR or other enzymes using crystal structures (PDB IDs). Focus on hydrogen bonds (amide N–H⋯O) and halogen interactions (Cl⋯C=O) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2 Å for stable binding).

- QSAR Models: Corrogate substituent effects (e.g., Hammett σ values for chloro groups) to predict activity trends .

Basic: How can low yields in the acylation step be troubleshooted?

Methodological Answer:

- Cause 1: Incomplete activation of carboxylic acid. Solution: Use excess acyl chloride (1.2 eq) or coupling agents (DCC/DMAP) .

- Cause 2: Hydrolysis of acyl chloride. Solution: Use anhydrous solvents (distilled pyridine) and inert atmosphere.

- Cause 3: Side reactions (e.g., thiazole ring opening). Solution: Lower reaction temperature to 0–25°C and reduce reaction time to 6–8 hours .

Advanced: What are the challenges in crystallizing this compound for structural analysis?

Methodological Answer:

- Solvent Selection: High polarity (e.g., methanol) promotes nucleation but may trap solvent molecules. Test mixed solvents (CHCl₃/MeOH, 1:1) .

- Polymorphism: Multiple crystal forms can arise. Use slow evaporation (0.5 mL/day) to favor single-crystal growth.

- Crystal Packing: Intermolecular H-bonds (N–H⋯N) and Cl⋯π interactions dominate. Optimize supersaturation by gradual cooling (40°C → 4°C over 48 hours) .

Advanced: How can mechanistic studies elucidate the compound’s metabolic stability?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., oxidative dechlorination).

- Isotope Labeling: Synthesize ¹⁴C-labeled analogs to track metabolic pathways.

- Computational Prediction: Use ADMET predictors (e.g., SwissADME) to estimate CYP450 interactions and half-life .

Basic: How should researchers validate the compound’s purity for in vivo studies?

Methodological Answer:

- HPLC: Use C18 column (acetonitrile/water gradient, 60:40 to 90:10). Purity ≥99% (area normalization).

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA): Ensure <0.5% residual solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.